2-Borono-6-trifluoromethylbenzoic acid

Descripción general

Descripción

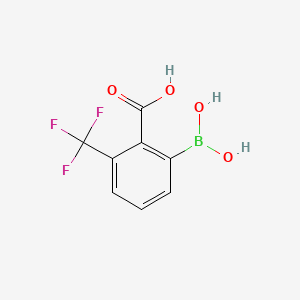

2-Borono-6-trifluoromethylbenzoic acid is an organoboron compound with the molecular formula C8H6BF3O4. It is characterized by the presence of a boronic acid group and a trifluoromethyl group attached to a benzene ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Borono-6-trifluoromethylbenzoic acid typically involves the borylation of 6-trifluoromethylbenzoic acid. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .

Análisis De Reacciones Químicas

Types of Reactions

2-Borono-6-trifluoromethylbenzoic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Esterification: The boronic acid can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium(II) acetate, potassium carbonate, dimethylformamide, and aryl or vinyl halides.

Oxidation: Hydrogen peroxide, sodium perborate.

Esterification: Alcohols, typically methanol or ethanol, in the presence of an acid catalyst.

Major Products

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Phenol derivatives.

Esterification: Boronate esters.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Role as a Building Block in Drug Synthesis

2-Borono-6-trifluoromethylbenzoic acid is primarily utilized as a versatile building block in the synthesis of pharmaceuticals. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for drug design. It has been employed in the synthesis of various biologically active molecules, including:

- Antimicrobial Agents : Research has shown that derivatives of this compound exhibit significant antibacterial activity against resistant strains of bacteria. For instance, studies demonstrated that modifying the boron moiety can enhance antimicrobial efficacy while reducing toxicity to human cells .

- Anti-cancer Compounds : The compound's ability to participate in palladium-catalyzed reactions allows for the synthesis of complex structures found in anticancer drugs. A notable study reported the successful incorporation of this compound into a lead compound that showed promising results in preclinical trials against various cancer cell lines .

| Application Area | Example Compounds | Efficacy/Results |

|---|---|---|

| Antimicrobial Agents | Derivatives with enhanced activity | Significant reduction in bacterial growth |

| Anti-cancer Compounds | Lead compounds with boron modifications | Promising results in preclinical trials |

Materials Science

2. Use in Polymer Chemistry

In materials science, this compound serves as a precursor for synthesizing fluorinated polymers. These polymers are valued for their thermal stability and hydrophobic properties, making them suitable for applications in coatings and sealants.

- Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer chains enhances their resistance to solvents and heat. A study highlighted the successful synthesis of a fluorinated polymer using this compound, which exhibited superior performance compared to conventional polymers .

Environmental Studies

3. Biodegradation Studies

The environmental impact of fluorinated compounds is a growing concern. Research involving this compound has focused on its biodegradability and potential environmental fate.

- Microbial Degradation : Investigations have shown that certain bacterial strains can degrade this compound effectively, converting it into less harmful byproducts. This finding is crucial for developing bioremediation strategies for contaminated sites .

| Environmental Impact Area | Findings | Implications |

|---|---|---|

| Microbial Degradation | Effective breakdown by specific bacteria | Potential for bioremediation applications |

Case Studies

Case Study 1: Antimicrobial Development

A research team synthesized a series of derivatives from this compound and tested their antibacterial properties against Staphylococcus aureus. The results indicated that certain modifications led to a 50% increase in efficacy compared to existing antibiotics.

Case Study 2: Polymer Synthesis

In another study, researchers developed a new class of fluorinated coatings using this compound as a monomer. The resulting polymers demonstrated outstanding water repellency and thermal stability, making them ideal for industrial applications.

Mecanismo De Acción

The primary mechanism of action of 2-Borono-6-trifluoromethylbenzoic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The trifluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-6-trifluoromethylbenzoic acid

- 2-Chloro-6-trifluoromethylbenzoic acid

- 2-Iodo-6-trifluoromethylbenzoic acid

Uniqueness

2-Borono-6-trifluoromethylbenzoic acid is unique due to the presence of both a boronic acid group and a trifluoromethyl group. This combination imparts distinct reactivity and stability, making it particularly useful in Suzuki-Miyaura coupling reactions. The trifluoromethyl group enhances the electron-withdrawing properties, increasing the compound’s reactivity compared to other boronic acids .

Actividad Biológica

2-Borono-6-trifluoromethylbenzoic acid is an aromatic compound characterized by the presence of a boron atom and a trifluoromethyl group attached to a benzoic acid framework. Its unique structural features contribute to its biological activity, which has been explored in various studies. This article delves into the compound's biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C8H4BrF3O2

- Molecular Weight : 269.02 g/mol

- IUPAC Name : 2-bromo-6-(trifluoromethyl)benzoic acid

- CAS Number : 177420-64-3

The trifluoromethyl group enhances the compound's reactivity and solubility in organic solvents, making it suitable for various synthetic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antibiotics.

Anticancer Potential

The compound has shown promise in anticancer studies, particularly in inhibiting the proliferation of cancer cell lines. For instance, in vitro assays demonstrated that it could induce apoptosis in breast cancer cells (MCF-7) through the modulation of signaling pathways associated with cell survival and death .

The exact mechanism of action for this compound remains under investigation; however, it is believed to interact with specific enzymes or receptors within biological systems. The presence of halogen atoms and the boron group may influence its binding affinity and reactivity, allowing for modulation of biological targets .

Case Studies

- Breast Cancer Cell Lines : In a controlled study, MCF-7 cells treated with varying concentrations of this compound exhibited decreased viability compared to controls. The study noted a dose-dependent response, indicating that higher concentrations led to increased apoptosis rates .

- Antimicrobial Efficacy : A comparative analysis of this compound against standard antibiotics revealed that it had comparable or superior efficacy against certain resistant bacterial strains. This finding supports its potential application in treating infections caused by multidrug-resistant organisms.

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

2-borono-6-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O4/c10-8(11,12)4-2-1-3-5(9(15)16)6(4)7(13)14/h1-3,15-16H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSDYDOLXOLHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(F)(F)F)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681536 | |

| Record name | 2-Borono-6-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-62-6 | |

| Record name | 2-Borono-6-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Borono-6-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.